molecular formula C21H16N2O2 B13146608 1-Amino-5-(benzylamino)anthracene-9,10-dione CAS No. 88447-10-3

1-Amino-5-(benzylamino)anthracene-9,10-dione

Cat. No.: B13146608
CAS No.: 88447-10-3
M. Wt: 328.4 g/mol
InChI Key: UXFFRVRMEYIOTE-UHFFFAOYSA-N
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Description

1-Amino-5-(benzylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes amino and benzylamino groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

1-Amino-5-(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Amino-5-(benzylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it effective in targeting cancer cells and other rapidly dividing cells .

Biological Activity

1-Amino-5-(benzylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthracene family, which is known for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H16N2O2
  • Molecular Weight: 304.34 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit various cellular processes. Key mechanisms include:

  • DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress through ROS production, contributing to its cytotoxic effects against cancer cells .

Antitumor Activity

Research has shown that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its efficacy against:

  • Leukemia Cells: The compound showed potent cytotoxic effects on L1210 leukemia cells, with IC50 values indicating effective cell growth inhibition .
  • Solid Tumors: In vivo studies using human tumor xenograft models revealed that this compound can significantly reduce tumor size and improve survival rates when administered alone or in combination with other chemotherapeutic agents like cytarabine .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell survival in models of neurodegeneration, showing promise as a therapeutic agent for conditions such as Alzheimer's disease .

Study 1: Antitumor Efficacy

A study conducted on unsymmetrically substituted anthracene derivatives indicated that this compound had a higher antitumor efficacy compared to related compounds. The study highlighted the compound's ability to interact with calf thymus DNA more effectively than other derivatives tested .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of anthraquinone derivatives with DNA revealed that the cytotoxicity of this compound was linked to its ability to induce double-strand breaks in DNA through topoisomerase inhibition. This study provided insights into the molecular basis for its antitumor activity .

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityMechanism of Action
This compoundHighDNA intercalation, topoisomerase inhibition
Unsymmetrically substituted anthracenesModerateSimilar mechanisms but lower efficacy
Other anthraquinone derivativesVariablePrimarily through ROS generation

Properties

CAS No.

88447-10-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-5-(benzylamino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c22-16-10-4-8-14-18(16)20(24)15-9-5-11-17(19(15)21(14)25)23-12-13-6-2-1-3-7-13/h1-11,23H,12,22H2

InChI Key

UXFFRVRMEYIOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N

Origin of Product

United States

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